molecular formula C12H14ClNO2S B6149076 methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride CAS No. 169547-57-3

methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride

Cat. No.: B6149076
CAS No.: 169547-57-3
M. Wt: 271.8
InChI Key:
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Description

Methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride: is a chemical compound with the molecular formula C₁₄H₁₄ClNO₂S It is a derivative of benzothiophene, a sulfur-containing heterocyclic aromatic organic compound

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-benzothiophene-3-carboxylic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with methylamine to form the corresponding amide. Finally, the amide is hydrolyzed to yield the target compound.

  • Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions, such as halogenation, can be carried out to introduce halogen atoms into the benzothiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Halogenating agents such as bromine (Br₂) and iodine (I₂) are employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the benzothiophene ring.

  • Reduction Products: Amines and alcohols derived from the reduction of the compound.

  • Substitution Products: Halogenated derivatives of the benzothiophene ring.

Scientific Research Applications

Chemistry: Methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism by which methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • Methyl 2-amino-3-(2-benzothiophen-3-yl)propanoate hydrochloride

  • Methyl 2-amino-3-(3-benzothiophen-2-yl)propanoate hydrochloride

  • Methyl 2-amino-3-(4-benzothiophen-3-yl)propanoate hydrochloride

Uniqueness: Methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the benzothiophene ring, which influences its chemical reactivity and biological activity.

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Properties

CAS No.

169547-57-3

Molecular Formula

C12H14ClNO2S

Molecular Weight

271.8

Purity

95

Origin of Product

United States

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